molecular formula C18H28N4O4S2 B4575303 2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide

2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide

Cat. No.: B4575303
M. Wt: 428.6 g/mol
InChI Key: ZJRRPMJVWZUERR-UHFFFAOYSA-N
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Description

2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H28N4O4S2 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.15519773 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide and its derivatives have been synthesized through various methods, including conventional and microwave-assisted protocols. These compounds have shown significant inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound, in particular, demonstrated good activity with low IC50 values, indicating its potency in inhibiting these enzymes. Structure-activity relationship (SAR) studies, assisted by molecular docking, were conducted to understand the binding modes of these compounds against the enzymes (Virk et al., 2018).

Antibacterial and α-Glucosidase Inhibitory Activities

The research has also extended to investigating the antibacterial and α-glucosidase inhibitory activities of hydrazinecarbothioamide derivatives. These compounds have shown significant activity against various bacterial strains, such as Salmonella typhi, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Moreover, some derivatives have demonstrated very effective inhibition of α-glucosidase, indicating their potential in the treatment of type-2 diabetes. The results suggest that these compounds could have substantial applications in developing treatments for bacterial infections and diabetes management (Munir et al., 2017).

Anticancer and Antioxidant Effects

Studies have also focused on the anticancer and antioxidant effects of benzene sulfonamide derivatives, including those related to this compound. These derivatives have been synthesized and tested against various cancer cell lines, showing potent anticancer effects, especially against MCF-7 breast carcinoma cell lines. Additionally, some derivatives exhibited low antioxidant activities, indicating a selective approach towards cancer treatment. Molecular docking studies have been used to analyze the binding energies and interactions with cancer cell receptors, confirming the bioavailability and potential therapeutic applications of these compounds (Mohamed et al., 2022).

Properties

IUPAC Name

1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S2/c1-3-28(24,25)22-12-4-5-15(13-22)17(23)20-21-18(27)19-11-10-14-6-8-16(26-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3,(H,20,23)(H2,19,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRRPMJVWZUERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide

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